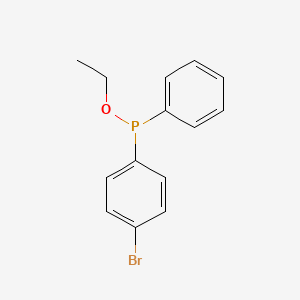
4-Bromo-5,5-dimethylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5,5-dimethylcyclohex-2-en-1-one is an organic compound characterized by a bromine atom attached to a cyclohexene ring with two methyl groups at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,5-dimethylcyclohex-2-en-1-one typically involves the bromination of 5,5-dimethylcyclohex-2-en-1-one. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature to avoid over-bromination and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of 4-bromo-5,5-dimethylcyclohexan-1-ol.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of this compound ketones or carboxylic acids.
Reduction: Formation of 4-bromo-5,5-dimethylcyclohexan-1-ol.
Substitution: Formation of various substituted cyclohexene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-5,5-dimethylcyclohex-2-en-1-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the cyclohexene ring can undergo nucleophilic attacks. These interactions can lead to the formation of reactive intermediates that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
5,5-Dimethylcyclohex-2-en-1-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-5,5-dimethylcyclohexan-1-one: Saturated analog with different reactivity and applications.
4-Bromo-5,5-dimethylcyclohex-2-en-1-ol: Hydroxylated analog with distinct chemical properties.
Eigenschaften
CAS-Nummer |
69083-80-3 |
|---|---|
Molekularformel |
C8H11BrO |
Molekulargewicht |
203.08 g/mol |
IUPAC-Name |
4-bromo-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H11BrO/c1-8(2)5-6(10)3-4-7(8)9/h3-4,7H,5H2,1-2H3 |
InChI-Schlüssel |
ITULDLHZZISUFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C=CC1Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


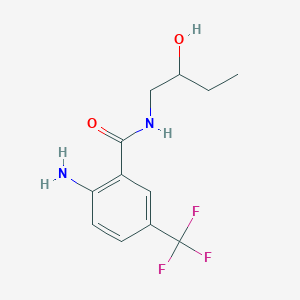
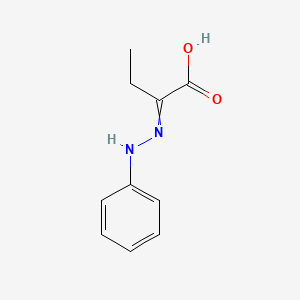
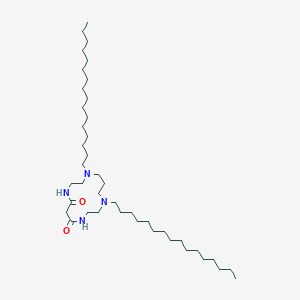
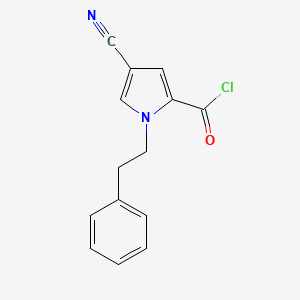
![Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14472920.png)
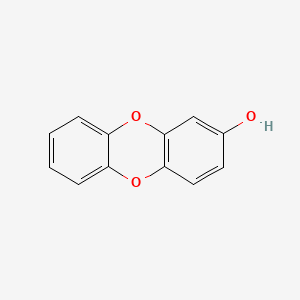

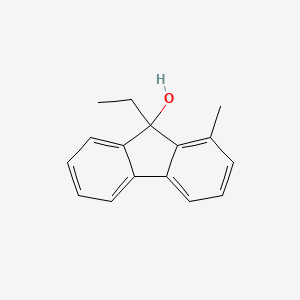
![4-Benzoyl-3-hydroxy-6-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14472942.png)
![6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine](/img/structure/B14472950.png)
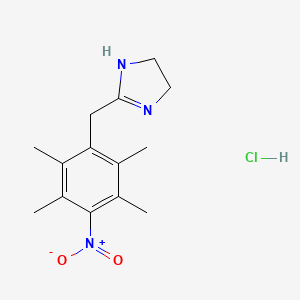
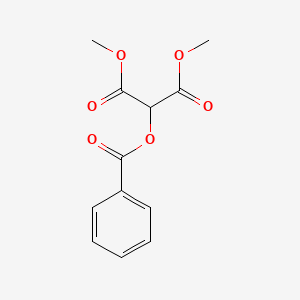
![1-[(Diethoxyphosphoryl)sulfanyl]aziridine](/img/structure/B14472966.png)
